molecular formula C13H21NO2 B2832600 N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide CAS No. 2305414-98-4

N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide

Cat. No. B2832600
CAS RN: 2305414-98-4
M. Wt: 223.316
InChI Key: VGXNXLRJQQSWCV-UHFFFAOYSA-N
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Description

The compound is an amide derivative of a bicyclic compound. The bicyclic part of the molecule is a bicyclo[2.2.2]octane, which is a type of carbocyclic compound that contains two three-membered rings . The hydroxymethyl group (-CH2OH) and the prop-2-enamide part suggest that this compound could have been synthesized from a corresponding carboxylic acid or ester .


Molecular Structure Analysis

The bicyclo[2.2.2]octane core of the molecule is a rigid and well-defined structure. The presence of the hydroxymethyl and amide groups will introduce polar characteristics to the molecule, which could influence its physical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of several different functional groups. The amide group could participate in various reactions such as hydrolysis, reduction, and condensation reactions. The hydroxymethyl group could be involved in reactions such as etherification and esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the types and locations of its functional groups, and its overall polarity could influence properties such as its boiling and melting points, solubility, stability, and reactivity .

properties

IUPAC Name

N-[[2-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-12(16)14-8-13(9-15)7-10-3-5-11(13)6-4-10/h2,10-11,15H,1,3-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXNXLRJQQSWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC2CCC1CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide

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